tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
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Overview
Description
“tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate”, also known as “5-(Boc-amino)-1-pentanol”, is a chemical compound with the molecular formula C10H21NO3 . It is used as a linker for anthraquinone-oligopeptide . It may also be used as a precursor for the synthesis of hydroxylamino-containing 1-guanidine-7-aminopentane (GC7) analogs .
Molecular Structure Analysis
The linear formula of “tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate” is (CH3)3CO2CNH(CH2)5OH . Its empirical formula is C10H21NO3 . The InChI code is InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,11,13) .Physical And Chemical Properties Analysis
“tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate” is a colorless clear liquid . It has a molecular weight of 203.28 g/mol . The density is 1.00 g/mL . It has a refractive index of 1.456 . It is difficult to mix in water .Scientific Research Applications
Organic Synthesis and Chemical Transformations
- Tert-butyl carbamates, including related structures, serve as important intermediates in organic synthesis. For example, tert-butyl phenylsulfonylalkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, showing their utility as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds illustrate the versatility of tert-butyl carbamates in building complex molecules and their potential in synthesizing tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate related structures (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).
Pharmaceutical Intermediate Production
- Synthesis methodologies involving tert-butyl carbamate derivatives highlight their importance in the development of pharmaceuticals. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), demonstrating the role of such carbamates in pharmaceutical research and development (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Material Science
- The synthesis and characterization of tert-butyl carbamates contribute to material science, particularly in the development of novel materials with specific properties. For example, compounds exhibiting aggregation-induced emission enhancement due to restricted intramolecular motion highlight the potential of tert-butyl carbamate derivatives in creating materials with unique optical properties (Yan Qian, Shayu Li, Guoqi Zhang, et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate, also known as 5-(Boc-amino)-1-pentanol , is a complex organic compoundIt’s known to be used as a linker for anthraquinone-oligopeptide , suggesting it may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Given its structure and use as a linker, it likely interacts with its targets through covalent bonding, facilitating the formation or modification of peptide chains .
Pharmacokinetics
Its molecular weight (20328 g/mol ) and LogP value (2.06460 ) suggest that it may have reasonable bioavailability. It’s important to note that these properties can be influenced by various factors, including the compound’s formulation and the physiological condition of the individual.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, this compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.
properties
IUPAC Name |
tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12(4)8-6-5-7-9-13/h13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOOJRBYFOQOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Boc 5-(methylamino)pentan-1-ol | |
CAS RN |
1373210-02-6 |
Source
|
Record name | tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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